1-propyl-1H-pyrazole-5-sulfonyl chloride

Overview

Description

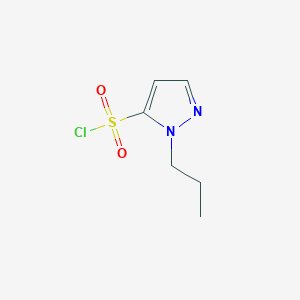

1-propyl-1H-pyrazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C6H9ClN2O2S and its molecular weight is 208.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Pyrazoles are known for their wide range of biological activities. They are used in the development of various drugs due to their diverse therapeutic properties such as anti-inflammatory, analgesic, antipyretic, antimicrobial, antiviral, anticancer, and antidiabetic activities .

The mechanism of action of pyrazole compounds depends on their chemical structure and the functional groups attached to the pyrazole ring. They can interact with various enzymes, receptors, and biological pathways, leading to their therapeutic effects .

The pharmacokinetics of pyrazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their chemical structure. Factors such as solubility, stability, and permeability can influence their bioavailability .

The action of pyrazole compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compounds, their interaction with targets, and their overall efficacy .

Biological Activity

1-Propyl-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the sulfonyl chloride functional group enhances its reactivity, allowing it to interact with various biological macromolecules, which may lead to promising therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered pyrazole ring with a propyl group at the 1-position and a sulfonyl chloride at the 5-position. This structure contributes to its electrophilic nature, making it highly reactive towards nucleophiles such as amino acids in proteins.

The mechanism of action primarily involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This can result in the inhibition or modification of their activities, which is particularly relevant in drug design and development. The sulfonyl chloride group is known for its ability to form stable adducts with thiols and amines, potentially leading to altered enzyme functions or protein interactions .

Antibacterial Activity

Recent studies have shown that pyrazole derivatives, including those with sulfonyl chloride groups, exhibit significant antibacterial properties. For instance, compounds derived from pyrazole have demonstrated activity against various Gram-positive and Gram-negative bacteria. In particular, minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 µg/mL, indicating potent antimicrobial effects .

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies have revealed that certain derivatives can inhibit the proliferation of cancer cell lines by interfering with critical cellular pathways. For example, compounds have been shown to inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell viability .

Study on Trypanocidal Activity

In a notable study focusing on trypanocidal activity, several pyrazole derivatives were screened against Trypanosoma brucei. One compound was identified with an EC50 value of 21 μM, demonstrating selective inhibition against the parasite while showing minimal toxicity towards human cells . This highlights the potential for developing selective therapies for parasitic infections using pyrazole-based compounds.

Antimicrobial Evaluation

A comprehensive evaluation of several pyrazole derivatives revealed that modifications to the pyrazole ring could significantly enhance antimicrobial activity. The compounds were assessed using various assays including time-kill kinetics and biofilm formation inhibition. Notably, one derivative exhibited strong activity against Staphylococcus aureus, suggesting that structural variations can lead to improved efficacy against resistant strains .

Data Tables

| Compound | Target Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Derivative A | Staphylococcus aureus | 0.22 | Antibacterial |

| Derivative B | Escherichia coli | 0.25 | Antibacterial |

| Derivative C | Trypanosoma brucei | 21 | Trypanocidal |

Properties

IUPAC Name |

2-propylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-2-5-9-6(3-4-8-9)12(7,10)11/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFNBNMOQMUQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.